1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide
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Overview
Description
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide is a heterocyclic compound with the molecular formula C9H10N4S and a molecular weight of 206.27 g/mol . This compound is part of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide typically involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate . This method is known for its simplicity and efficiency in constructing the pyrazolopyridine system . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Scientific Research Applications
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include signal transduction pathways related to cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride
- 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Uniqueness
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbothioamide is unique due to its specific substitution pattern and the presence of a carbothioamide group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1193388-95-2 |
---|---|
Molecular Formula |
C9H10N4S |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
1,3-dimethylpyrazolo[3,4-b]pyridine-5-carbothioamide |
InChI |
InChI=1S/C9H10N4S/c1-5-7-3-6(8(10)14)4-11-9(7)13(2)12-5/h3-4H,1-2H3,(H2,10,14) |
InChI Key |
IMLCQCKFQLEOIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=S)N)C |
Origin of Product |
United States |
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